molecular formula C13H12ClN3O3S B609969 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide CAS No. 1435467-37-0

2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide

Cat. No. B609969
M. Wt: 325.767
InChI Key: ICYNYWFGIDGBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09399626B2

Procedure details

A slurry of (Z)-ethyl 3-((2-amino-2-oxoethyl)amino)-3-(5-chloro-2-methoxyphenyl)acrylate (20 g, 63 mmol) in a mixture of butyl acetate (140 mL) and DMF (38 mL) was treated with trimethylsilyl isothiocyanate (16.8 g, 125 mmol) and the mixture was heated at 115-120° C. for 5-6 hours. The mixture was cooled to 0-5° C., butyl acetate (100 mL) was added and the mixture was slurried for 8 hours. The formed solids were filtered, and the filter cake was washed with butyl acetate (2×100 mL). The solid was dried in a vacuum oven at 50° C. for 12 hours to a tan solid. The solid was dissolved in a 5:1 mixture of DMF and water at room temperature and additional water was added slowly to crystallize the material. The slurry was cooled to 10° C. and stirred for 8 hours, followed by filtration and washing with water. The filter cake was dried in a vacuum oven at 50° C. for 8 hours. The solid was dissolved in a 1:1 mixture of methanol and water and the slurry was heated to 50° C. and held at this temperature for 2 hours. After cooling to 10° C. over 30 minutes, the slurry was held at this temperature for 1 hour, filtered and washed with water and dried in a vacuum oven at 50° C. for 8 hours to give the title compound as a white solid.
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[O:21])[CH2:3][NH:4]/[C:5](/[C:12]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:13]=1[O:19][CH3:20])=[CH:6]\[C:7]([O:9]CC)=O.C[Si]([N:26]=[C:27]=[S:28])(C)C>C(OCCCC)(=O)C.CN(C=O)C>[Cl:18][C:16]1[CH:15]=[CH:14][C:13]([O:19][CH3:20])=[C:12]([C:5]2[N:4]([CH2:3][C:2]([NH2:1])=[O:21])[C:27](=[S:28])[NH:26][C:7](=[O:9])[CH:6]=2)[CH:17]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC(CN\C(=C/C(=O)OCC)\C1=C(C=CC(=C1)Cl)OC)=O
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)(=O)OCCCC
Name
Quantity
38 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
16.8 g
Type
reactant
Smiles
C[Si](C)(C)N=C=S
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
117.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0-5° C.
FILTRATION
Type
FILTRATION
Details
The formed solids were filtered
WASH
Type
WASH
Details
the filter cake was washed with butyl acetate (2×100 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven at 50° C. for 12 hours to a tan solid
Duration
12 h
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in a 5:1 mixture of DMF and water at room temperature
ADDITION
Type
ADDITION
Details
additional water was added slowly
CUSTOM
Type
CUSTOM
Details
to crystallize the material
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 10° C.
FILTRATION
Type
FILTRATION
Details
followed by filtration
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
The filter cake was dried in a vacuum oven at 50° C. for 8 hours
Duration
8 h
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in a 1:1 mixture of methanol and water
TEMPERATURE
Type
TEMPERATURE
Details
the slurry was heated to 50° C.
WAIT
Type
WAIT
Details
held at this temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 10° C. over 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
the slurry was held at this temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C. for 8 hours
Duration
8 h

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)C1=CC(NC(N1CC(=O)N)=S)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.